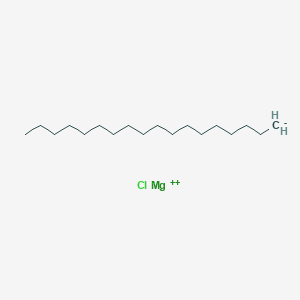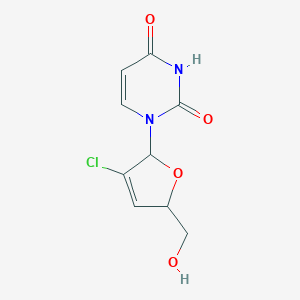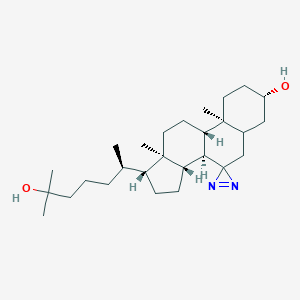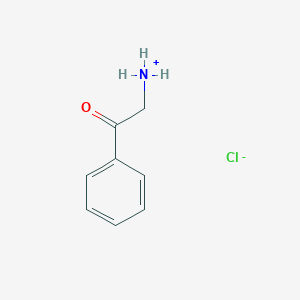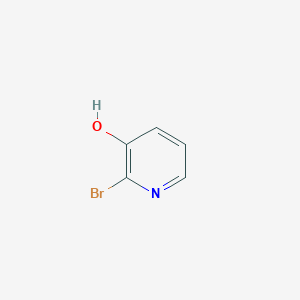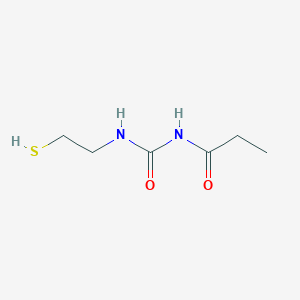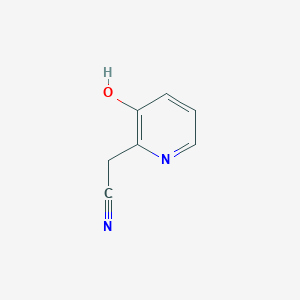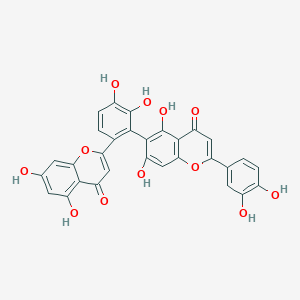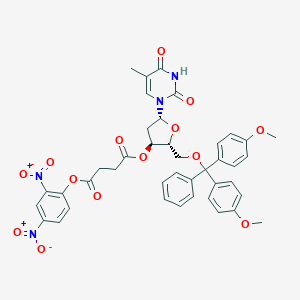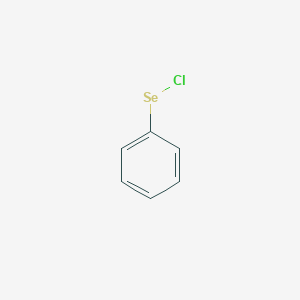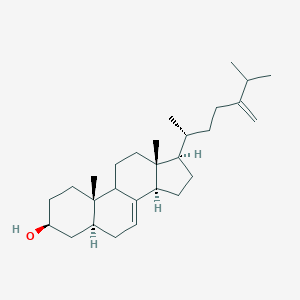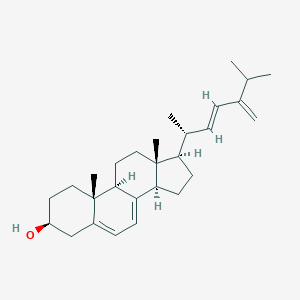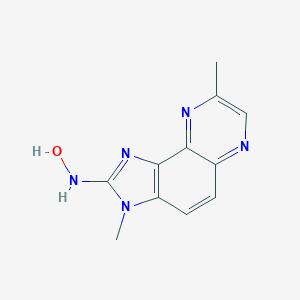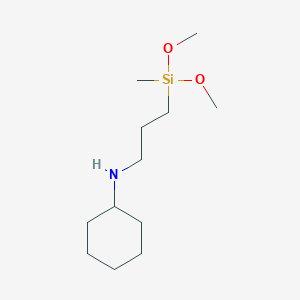
N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine” is a chemical compound with the molecular formula C12H27NO2Si . It is also known by other names such as “3-(N-CYCLOHEXYLAMINO)PROPYLMETHYLDIMETHOXYSILANE” and "N-[3-[dimethoxy(methyl)silyl]propyl]cyclohexanamine" .
Molecular Structure Analysis
The molecular structure of “N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and silicon (Si) atoms . The average mass of the molecule is 206.358 Da, and the monoisotopic mass is 206.145050 Da .
Physical And Chemical Properties Analysis
“N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine” has a boiling point of 267.2±40.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C, and the enthalpy of vaporization is 50.5±3.0 kJ/mol . The flash point is 115.4±27.3 °C .
Applications De Recherche Scientifique
Application in Polysiloxanes Synthesis
- Summary of the Application : Functional dialkoxysilanes, including 3-((3-(dimethoxy(methyl)silyl)propyl)thio)propanoic acid, are used in the synthesis of functional polysiloxanes .
- Methods of Application or Experimental Procedures : These compounds are obtained by reacting functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol in near-quantitative yields using a simple, efficient, and photoinitiated thiol–ene click reaction . Then, functional polysiloxanes are synthesized from their corresponding functional dialkoxysilane monomers .
- Results or Outcomes : The functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores .
Application in Hydrophilic Modification
- Summary of the Application : The functional polysiloxanes synthesized from functional dialkoxysilanes are used for hydrophilic modification of a poly(styrene-b-butadiene-b-styrene) triblock copolymer .
- Methods of Application or Experimental Procedures : A series of copolymers with mercaptopropyl and polyether side chains are obtained. They are successfully used for hydrophilic modification of a poly(styrene-b-butadiene-b-styrene) triblock copolymer .
- Results or Outcomes : The modified polymer exhibits wonderful hydrophilicity, which may be useful in biomedical fields .
Application as an Adhesion Promoter
- Summary of the Application : This compound is used as an adhesion promoter or crosslinker in coatings and adhesives .
- Methods of Application or Experimental Procedures : It is used as an adhesion promoter for waterborne systems such as the acrylic sealant, offering consistent and dramatic improvements in water stable adhesion . It is also used as a crosslinker and an adhesion promoter to improve water resistance and wet adhesion in latexes waterborne adhesive and sealant systems .
- Results or Outcomes : The application of this compound results in improved adhesion and water resistance in various systems .
Application as a Dispersing Agent
- Summary of the Application : This compound can be used as a dispersing agent .
- Methods of Application or Experimental Procedures : As a dispersing agent, it can help distribute or spread particles uniformly in a medium .
- Results or Outcomes : The use of this compound as a dispersing agent can result in improved dispersion of particles, which can be beneficial in various applications such as paints, inks, and coatings .
Application as a Terminating Agent
- Summary of the Application : This compound can be used as a terminating agent .
- Methods of Application or Experimental Procedures : As a terminating agent, it can be used to control the polymerization process and determine the molecular weight of the final polymer .
- Results or Outcomes : The use of this compound as a terminating agent can result in polymers with controlled molecular weight and improved properties .
Application as a Silylation Reagent
- Summary of the Application : This compound can be used as a silylation reagent .
- Methods of Application or Experimental Procedures : As a silylation reagent, it can be used to introduce silyl groups into organic molecules, which can serve as protective groups during organic synthesis .
- Results or Outcomes : The use of this compound as a silylation reagent can result in improved yields and selectivity in organic synthesis .
Safety And Hazards
Propriétés
IUPAC Name |
N-[3-[dimethoxy(methyl)silyl]propyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO2Si/c1-14-16(3,15-2)11-7-10-13-12-8-5-4-6-9-12/h12-13H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRZZMBHJXLZRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCNC1CCCCC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556237 |
Source


|
| Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine | |
CAS RN |
120218-28-2 |
Source


|
| Record name | N-[3-(Dimethoxymethylsilyl)propyl]cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120218-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


